molecular formula C14H12ClNO4S B275414 N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide

Cat. No. B275414
M. Wt: 325.8 g/mol
InChI Key: AJNNISHMQULFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide, also known as MDL-73811, is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide has been found to possess various medicinal properties and has been extensively studied for its potential use in the treatment of several diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been found to be effective against certain bacterial and fungal infections.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It may also act by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the levels of prostaglandin E2, which is a potent inflammatory mediator. It has also been found to induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide in lab experiments is its potential therapeutic value. It has been found to exhibit various medicinal properties and may be useful in the development of new drugs for the treatment of several diseases. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cells at high concentrations, and its safety profile needs to be thoroughly evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide. One of the directions is to explore its potential use in the treatment of viral infections, such as COVID-19. It has been found to exhibit antiviral activity against certain viruses, and further research is needed to determine its efficacy against other viruses. Another direction is to investigate its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis. It has been shown to exhibit anti-inflammatory activity, and may be useful in the development of new drugs for the treatment of these diseases. Finally, further research is needed to evaluate its safety profile and to determine the optimal dosage and administration route for its potential use in clinical trials.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It has been synthesized using various methods, and its mechanism of action has been extensively studied. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities, and may be useful in the development of new drugs for the treatment of several diseases. However, its potential toxicity needs to be thoroughly evaluated before it can be used in clinical trials. Further research is needed to explore its potential use in the treatment of viral infections, autoimmune diseases, and other diseases, and to determine its safety profile and optimal dosage and administration route.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide has been accomplished using different methods. One of the most common methods involves the reaction of 3-chlorobenzenesulfonyl chloride with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate, which is then treated with ammonia to yield the final product.

properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide

InChI

InChI=1S/C14H12ClNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2

InChI Key

AJNNISHMQULFNO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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